Cas no 1040046-28-3 ([2-(4-Chlorophenyl)ethyl](pentan-2-yl)amine)
amine structure](https://ja.kuujia.com/scimg/cas/1040046-28-3x500.png)
[2-(4-Chlorophenyl)ethyl](pentan-2-yl)amine 化学的及び物理的性質
名前と識別子
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- [2-(4-chlorophenyl)ethyl](pentan-2-yl)amine
- N-[2-(4-chlorophenyl)ethyl]pentan-2-amine
- [2-(4-Chlorophenyl)ethyl](pentan-2-yl)amine
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- インチ: 1S/C13H20ClN/c1-3-4-11(2)15-10-9-12-5-7-13(14)8-6-12/h5-8,11,15H,3-4,9-10H2,1-2H3
- InChIKey: RKYCDNAZFJYVNU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)CCNC(C)CCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 153
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 12
[2-(4-Chlorophenyl)ethyl](pentan-2-yl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-165444-0.1g |
[2-(4-chlorophenyl)ethyl](pentan-2-yl)amine |
1040046-28-3 | 0.1g |
$640.0 | 2023-07-07 | ||
Life Chemicals | F1967-9417-5g |
[2-(4-chlorophenyl)ethyl](pentan-2-yl)amine |
1040046-28-3 | 95%+ | 5g |
$933.0 | 2023-09-06 | |
Enamine | EN300-165444-2.5g |
[2-(4-chlorophenyl)ethyl](pentan-2-yl)amine |
1040046-28-3 | 2.5g |
$1428.0 | 2023-07-07 | ||
Enamine | EN300-165444-2500mg |
[2-(4-chlorophenyl)ethyl](pentan-2-yl)amine |
1040046-28-3 | 2500mg |
$529.0 | 2023-09-21 | ||
Enamine | EN300-165444-50mg |
[2-(4-chlorophenyl)ethyl](pentan-2-yl)amine |
1040046-28-3 | 50mg |
$227.0 | 2023-09-21 | ||
Enamine | EN300-165444-100mg |
[2-(4-chlorophenyl)ethyl](pentan-2-yl)amine |
1040046-28-3 | 100mg |
$238.0 | 2023-09-21 | ||
Life Chemicals | F1967-9417-2.5g |
[2-(4-chlorophenyl)ethyl](pentan-2-yl)amine |
1040046-28-3 | 95%+ | 2.5g |
$622.0 | 2023-09-06 | |
Life Chemicals | F1967-9417-1g |
[2-(4-chlorophenyl)ethyl](pentan-2-yl)amine |
1040046-28-3 | 95%+ | 1g |
$311.0 | 2023-09-06 | |
TRC | C176096-1g |
[2-(4-chlorophenyl)ethyl](pentan-2-yl)amine |
1040046-28-3 | 1g |
$ 455.00 | 2022-06-06 | ||
TRC | C176096-100mg |
[2-(4-chlorophenyl)ethyl](pentan-2-yl)amine |
1040046-28-3 | 100mg |
$ 70.00 | 2022-06-06 |
[2-(4-Chlorophenyl)ethyl](pentan-2-yl)amine 関連文献
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
[2-(4-Chlorophenyl)ethyl](pentan-2-yl)amineに関する追加情報
Comprehensive Overview of [2-(4-Chlorophenyl)ethyl](pentan-2-yl)amine (CAS No. 1040046-28-3)
[2-(4-Chlorophenyl)ethyl](pentan-2-yl)amine, with the CAS registry number 1040046-28-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound features a unique molecular structure combining a 4-chlorophenyl group and a pentan-2-yl amine moiety, making it a subject of interest for its potential applications in medicinal chemistry and material science. Researchers are particularly intrigued by its structural versatility and bioactive properties, which align with current trends in drug discovery and development.
The growing demand for novel amine derivatives in the pharmaceutical industry has placed compounds like [2-(4-Chlorophenyl)ethyl](pentan-2-yl)amine at the forefront of scientific inquiry. Its synthetic pathways and reactivity profiles are frequently explored in academic and industrial settings, as evidenced by the increasing number of publications and patents referencing this compound. Users searching for "amine-based drug intermediates" or "chlorophenyl derivatives in pharmaceuticals" will find this compound highly relevant to their research.
One of the key advantages of 1040046-28-3 lies in its potential as a building block for more complex molecules. Its chlorophenyl group offers electron-withdrawing characteristics, while the pentan-2-yl amine provides nucleophilic reactivity, enabling diverse chemical transformations. This dual functionality makes it a valuable candidate for designing targeted therapeutics, particularly in areas such as central nervous system (CNS) drug development and enzyme inhibition studies.
Recent advancements in computational chemistry and AI-driven drug design have further highlighted the importance of compounds like [2-(4-Chlorophenyl)ethyl](pentan-2-yl)amine. Researchers are leveraging machine learning algorithms to predict its interactions with biological targets, addressing common search queries such as "amine derivatives in silico modeling" and "QSAR studies of chlorophenyl compounds". These approaches are revolutionizing how scientists explore the structure-activity relationships (SAR) of such molecules.
From an industrial perspective, the scalable synthesis of CAS 1040046-28-3 remains a topic of discussion among chemists. Optimizing its production while maintaining high purity standards and cost efficiency is critical for commercial applications. This aligns with frequent searches for "large-scale amine synthesis techniques" and "green chemistry approaches to phenyl derivatives", reflecting the industry's shift toward sustainable practices.
In analytical chemistry, characterizing [2-(4-Chlorophenyl)ethyl](pentan-2-yl)amine requires advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods ensure accurate identification and quantification, addressing quality control challenges in research and manufacturing. Professionals often search for "analytical methods for amine compounds" or "spectral data of chlorophenyl derivatives", underscoring the need for reliable reference materials.
The safety profile and handling guidelines for this compound are also frequently queried topics. While not classified as hazardous under standard regulations, proper laboratory practices and storage conditions are essential to maintain its stability. This information is particularly relevant to users searching for "amine compound stability" or "best practices for handling phenyl-based chemicals".
Looking ahead, the potential applications of 1040046-28-3 continue to expand. Its role in developing new agrochemicals, advanced materials, and bioconjugates is being actively investigated. As interdisciplinary research grows, this compound is likely to remain a focal point for innovation, answering emerging search trends like "multifunctional amine derivatives" and "hybrid chlorophenyl compounds in nanotechnology".
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